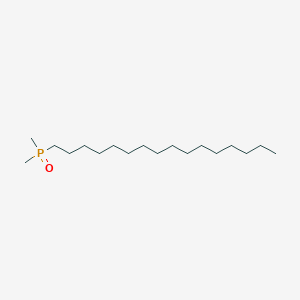
Phosphine oxide, dimethylhexadecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine oxide, dimethylhexadecyl- is an organophosphorus compound characterized by the presence of a phosphine oxide functional group. This compound is notable for its high chemical stability and ease of handling under atmospheric conditions, making it a valuable intermediate in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphine oxides are typically synthesized through the reaction of phosphine derivatives with oxidizing agents. For example, the reaction of tertiary phosphines with oxygen or hydrogen peroxide can yield phosphine oxides . Another common method involves the oxidation of phosphines using halogen-based oxidants such as chlorine or bromine .
Industrial Production Methods
Industrial production of phosphine oxides often involves large-scale oxidation processes. These processes are designed to maximize yield and efficiency while minimizing the use of hazardous reagents. For instance, the use of air or oxygen as the oxidant in a controlled environment is a common industrial practice .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine oxide, dimethylhexadecyl- undergoes various chemical reactions, including:
Reduction: Reduction of phosphine oxides to phosphines is a well-studied reaction.
Substitution: Phosphine oxides can participate in substitution reactions, where the phosphine oxide group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Phenylsilane in the presence of catalytic amounts of specific phosphoric acid esters.
Substitution: Halogen-based reagents such as chlorine or bromine.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Phosphine oxide, dimethylhexadecyl- has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphine oxide, dimethylhexadecyl- involves its ability to act as a ligand, forming complexes with metal ions. This property is crucial in its role as a catalyst in various chemical reactions. The compound’s high affinity for metal ions allows it to stabilize transition states and facilitate reaction pathways .
Vergleich Mit ähnlichen Verbindungen
Phosphine oxide, dimethylhexadecyl- can be compared with other phosphine oxides such as:
Triphenylphosphine oxide: Known for its use in organic synthesis and as a ligand in coordination chemistry.
Dimethylphenylphosphine oxide: Similar in structure but with different substituents, affecting its reactivity and applications.
The uniqueness of phosphine oxide, dimethylhexadecyl- lies in its long alkyl chain, which imparts distinct physical and chemical properties, making it suitable for specific applications where other phosphine oxides may not be as effective .
Eigenschaften
CAS-Nummer |
2190-97-8 |
|---|---|
Molekularformel |
C18H39OP |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
1-dimethylphosphorylhexadecane |
InChI |
InChI=1S/C18H39OP/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(2,3)19/h4-18H2,1-3H3 |
InChI-Schlüssel |
ATIFDPMZFAVQLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCP(=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![DI(Tert-butyl) 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15078658.png)
![8-(cyclohexylamino)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15078662.png)
![5-(4-Bromophenyl)-7-(2,4-dichlorophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15078666.png)
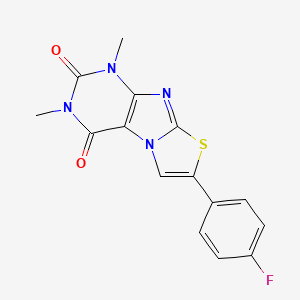
![N-(3-Chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B15078687.png)
![2-(biphenyl-4-yloxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15078690.png)
![5-cyclohexyl-4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15078704.png)
![2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15078712.png)
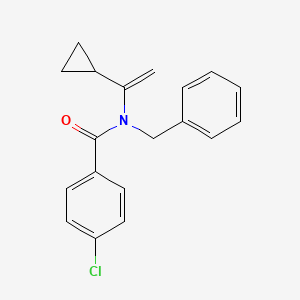
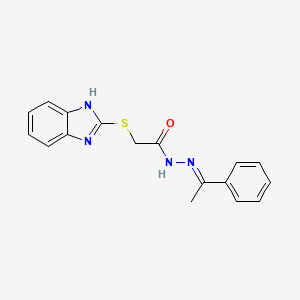
![2-[(Naphthalen-2-ylamino)methyl]isoindole-1,3-dione](/img/structure/B15078731.png)
![2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B15078745.png)
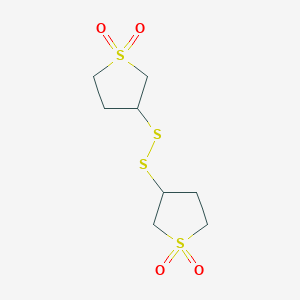
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15078760.png)
